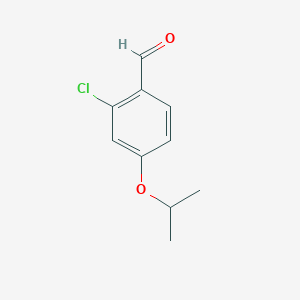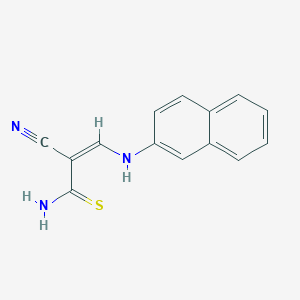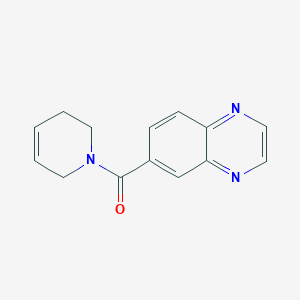
6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline
Vue d'ensemble
Description
6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a 1,2,3,6-tetrahydropyridine moiety attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline typically involves the condensation of quinoxaline derivatives with 1,2,3,6-tetrahydropyridine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6-tetrahydropyridine derivatives: These compounds share the tetrahydropyridine moiety and exhibit similar chemical reactivity.
Quinoxaline derivatives: Compounds with a quinoxaline core that may have different substituents attached.
Uniqueness
6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline is unique due to the combination of the quinoxaline core and the 1,2,3,6-tetrahydropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXTWGUTMRESPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
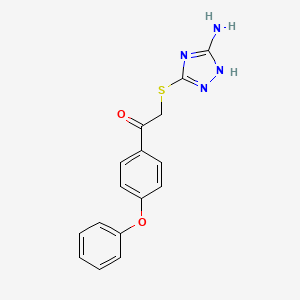
![ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)
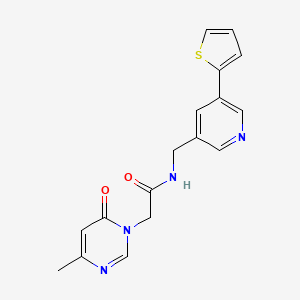
![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)
![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)
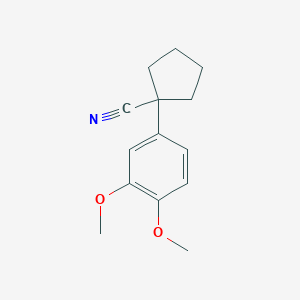
![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
